2,4-Hexanediol

Beschreibung

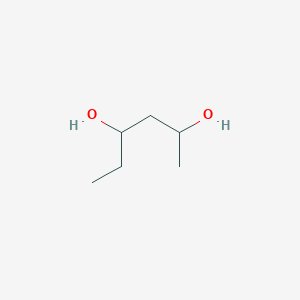

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJTWACJNYNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941561 | |

| Record name | Hexane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-90-6 | |

| Record name | 2,4-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Hexanediol: Properties, Synthesis, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Hexanediol (CAS Number: 19780-90-6), a diol with growing interest in various industrial and research applications. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its known biological interactions. The information is presented to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound.

Physicochemical Properties

This compound is a colorless liquid that serves as a versatile solvent and a monomer in the synthesis of various polymers, including polyesters and polyurethanes.[1] Its utility is further enhanced by its low volatility, good solubility in both water and organic solvents, and compatibility with a wide range of other chemicals.[1] Key quantitative data for this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19780-90-6 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.176 g/mol | [1][2] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Melting Point | 26.38 °C (estimate) | [1] |

| Density | 0.958 g/cm³ | [1] |

| Flash Point | 109.2 °C | [1] |

| Vapor Pressure | 0.0292 mmHg at 25 °C | [1] |

| Refractive Index | 1.445 | [1] |

| LogP | 0.52820 | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis via Keto-Ester Reduction (Adapted)

This protocol is a generalized procedure adapted from methods for synthesizing other hexanediols and may require optimization for this compound.

Materials:

-

Appropriate keto-ester precursor to this compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Keto-Ester: Dissolve the keto-ester precursor in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour, followed by gentle reflux for two to three hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer two more times with diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

3.1.1. Experimental Protocol: GC-MS Analysis

This is a general protocol and the parameters may need to be optimized for the specific instrument and column used.

Sample Preparation:

-

Prepare a solution of this compound at approximately 10 µg/mL in a volatile organic solvent such as methanol (B129727) or dichloromethane.[3]

-

Ensure the sample is free of particulates by centrifugation or filtration.[3]

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Capable of electron ionization (EI).

GC Conditions (Suggested Starting Point):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Predicted ¹H and ¹³C NMR chemical shifts can guide the interpretation of experimental spectra. While experimental spectra for this compound were not found in the search, typical chemical shift ranges for similar structures can be used for estimation.

Predicted ¹H NMR Chemical Shifts: The proton chemical shifts will vary depending on the solvent used. In CDCl₃, the following are expected:

-

-OH: A broad singlet, typically between 1.5 and 4.0 ppm.

-

-CH(OH)-: Multiplets around 3.6-4.0 ppm.

-

-CH₂-: Multiplets in the range of 1.3-1.7 ppm.

-

-CH₃: A triplet (for the ethyl group) and a doublet (for the methyl group next to the hydroxyl) around 0.9-1.2 ppm.

Predicted ¹³C NMR Chemical Shifts:

-

-C(OH)-: Resonances in the range of 65-75 ppm.

-

-CH₂-: Resonances around 20-45 ppm.

-

-CH₃: Resonances in the range of 10-25 ppm.

Biological Interactions and Potential Signaling Pathways

Direct studies on the biological effects and signaling pathway modulation by this compound are limited. However, research on its isomers provides valuable insights into its potential biological activities.

-

Chromatin Effects: 1,6-Hexanediol has been shown to suppress chromatin motion and induce hyper-condensation of chromatin in human cells.[4] This suggests that hexanediols can interact with and alter the physical properties of cellular macromolecules.

-

Neurotoxicity of Isomers: 2,5-Hexanediol is a known neurotoxin that affects dopaminergic transmitter function. This highlights the potential for different isomers of hexanediol (B3050542) to have distinct and significant biological effects.

-

Drug Delivery: In a study on transdermal drug delivery, a combination of 1,2-hexanediol (B41856) and 1,4-cyclohexanediol (B33098) showed a synergistic effect on the percutaneous absorption and penetration of metronidazole.[5] This suggests that this compound could also be explored for its potential as a penetration enhancer in drug formulations. The flexibility and hydrophobicity of a hexanediol linker have been shown to promote membrane interactions and potentially facilitate endosomal escape in siRNA delivery systems.[6]

Given the ability of related hexanediols to modulate cellular structures and processes, a potential, though hypothetical, signaling pathway interaction for this compound could involve the disruption of protein-protein or protein-nucleic acid interactions that are crucial for the formation of membraneless organelles through liquid-liquid phase separation (LLPS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexanediol (CAS No. 19780-90-6) is a diol, an organic compound containing two hydroxyl (-OH) groups.[1] Its structure, featuring hydroxyl groups at the second and fourth positions of a hexane (B92381) chain, imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental considerations, and its safety profile, tailored for professionals in research and drug development.

Molecular Structure and Isomerism

The molecular formula of this compound is C₆H₁₄O₂. The presence of two chiral centers at carbons 2 and 4 means that this compound can exist as multiple stereoisomers. It is crucial to distinguish this compound from its other isomers, such as 1,6-Hexanediol (B165255), 2,5-Hexanediol, and 1,2-Hexanediol, as their physical and biological properties can differ significantly.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| CAS Number | 19780-90-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Melting Point | 26.38 °C (estimate) | [1] |

| Density | 0.958 g/cm³ | [1] |

| Flash Point | 109.2 °C | [1] |

| Refractive Index | 1.445 | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Vapor Pressure | 0.0292 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

As a diol, this compound exhibits reactivity typical of alcohols. The two hydroxyl groups can undergo oxidation, esterification, and etherification reactions. Its stability and reactivity are important considerations in drug formulation and chemical synthesis.

Predicted Chemical Properties:

| Property | Value |

| pKa | 15.01 ± 0.20 |

| LogP | 0.52820 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Spectral Data

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show complex signals due to the chiral centers and overlapping multiplets. Key signals would correspond to the protons on the carbons bearing the hydroxyl groups, the methyl protons, and the methylene (B1212753) protons.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups would be in the downfield region typical for alcohols.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 118. The fragmentation pattern would likely involve the loss of water (M-18), and cleavage adjacent to the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear in the 1000-1200 cm⁻¹ region.[3]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of 1,4-diols involves the reduction of the corresponding ketoesters.[4]

Protocol Outline:

-

Preparation of the Ketoester: A suitable ketoester precursor is synthesized. For this compound, this would be a derivative of a 4-ketohexanoic acid.

-

Reduction: The ketoester is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under anhydrous conditions and at a controlled temperature.

-

Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted from the reaction mixture.

-

Purification: The crude product is then purified.

Purification of this compound

Purification of diols can be challenging due to their high boiling points and viscosity. Fractional distillation under reduced pressure is a common method.[5]

Protocol Outline:

-

Setup: A fractional distillation apparatus is assembled with a vacuum source. The apparatus should include a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

-

Distillation: The crude this compound is heated under reduced pressure. The pressure should be low enough to bring the boiling point to a temperature that avoids thermal decomposition.

-

Fraction Collection: Fractions are collected at different temperature ranges. The purity of each fraction should be monitored using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

Biological Activity and Relevance in Drug Development

Currently, there is limited specific information available in the public domain regarding the biological activity, metabolic pathways, or direct applications of this compound in drug development. Much of the research on hexanediols focuses on other isomers like 1,6-hexanediol and 2,5-hexanediol.

However, diols, in general, are investigated for various applications in pharmaceuticals:

-

Solvents and Co-solvents: Their ability to dissolve a wide range of compounds makes them useful in formulations.

-

Excipients: They can be used as plasticizers, humectants, and viscosity modifiers in topical and oral dosage forms.

-

Metabolic Studies: The metabolism of diols is of interest in toxicology and understanding the metabolic fate of xenobiotics.[6] Studies on other diols have shown they can be metabolized in vivo and may have effects on metabolic processes.[6][7]

Given the lack of specific data for this compound, researchers should exercise caution and may need to conduct preliminary in-house studies to assess its suitability and potential biological effects for their specific application.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on data for other hexanediol isomers, the following precautions are recommended.[8][9][10][11][12]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes and inhalation of vapors.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8][10]

-

Skin: In case of contact, wash off with soap and plenty of water.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[11]

-

Conclusion

This compound is a diol with potential applications in various scientific fields. This guide has summarized its core physical and chemical properties, provided outlines for its synthesis and purification, and discussed its potential, though currently underexplored, relevance in drug development. The lack of extensive experimental data, particularly regarding its biological activity and spectral characterization, highlights the need for further research to fully understand and exploit the properties of this compound. Researchers and drug development professionals are encouraged to use this guide as a foundational resource and to conduct further specific investigations as required for their applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol-related diols cause acute insulin resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. happycall.biz [happycall.biz]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Hexanediol, a chiral diol with the molecular formula C₆H₁₄O₂, presents a compelling case study in stereoisomerism. Its molecular structure, featuring two stereogenic centers, gives rise to a family of four stereoisomers: a pair of enantiomers and a meso compound. Understanding the distinct spatial arrangements and resulting physicochemical properties of these isomers is paramount for their application in asymmetric synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the molecular structure, isomeric forms, physicochemical properties, and detailed experimental protocols for the synthesis and separation of this compound stereoisomers.

Molecular Structure and Isomerism

This compound possesses two chiral centers at the C2 and C4 positions of the hexane (B92381) chain. This structural feature results in the existence of four stereoisomers:

-

(2R,4R)-(-)-2,4-Hexanediol: One of a pair of enantiomers.

-

(2S,4S)-(+)-2,4-Hexanediol: The other enantiomer, which is the mirror image of the (2R,4R) isomer.

-

(2S,4R)-2,4-Hexanediol: A meso compound, which is achiral due to an internal plane of symmetry and is a diastereomer of the enantiomeric pair.

-

(2R,4S)-2,4-Hexanediol: This is identical to the (2S,4R) meso compound.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

The distinct three-dimensional arrangements of the hydroxyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of available quantitative data is presented below. Note that some values are predicted due to limited experimental data for all pure isomers.

| Property | (2R,4R)-(-)-2,4-Hexanediol | (2S,4S)-(+)-2,4-Hexanediol | (2S,4R)-meso-2,4-Hexanediol | Racemic (±)-2,4-Hexanediol |

| CAS Number | 62885-26-1[1] | 129025-60-1 | - | 19780-90-6[2][3][4] |

| Molecular Formula | C₆H₁₄O₂[1] | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂[2][3][4] |

| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol | 118.17 g/mol | 118.176 g/mol [3] |

| Boiling Point | 217.0±8.0 °C (Predicted)[5] | - | - | 217 °C at 760 mmHg[2][4] |

| Melting Point | - | - | - | 26.38 °C (estimate)[2][4] |

| Density | 0.958±0.06 g/cm³ (Predicted)[5] | - | - | 0.958 g/cm³[2][4] |

| Optical Rotation [α]D | Negative | Positive | 0° (inactive) | 0° (inactive) |

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound isomers is crucial for obtaining pure compounds for research and development. Below are representative protocols for the synthesis of the racemic mixture and the stereospecific synthesis of the meso and enantiomeric pairs.

3.1.1. Synthesis of Racemic this compound

A common method for the synthesis of a racemic mixture of this compound involves the reduction of 2,4-hexanedione (B1211359).

-

Reaction Scheme:

-

CH₃COCH₂COCH₂CH₃ + 2H₂ → CH₃CH(OH)CH₂CH(OH)CH₂CH₃

-

-

Materials:

-

2,4-Hexanedione

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-hexanedione in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a molar excess of sodium borohydride (or for a more vigorous reaction, a solution of lithium aluminum hydride in ether) to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask again to 0 °C and cautiously quench the reaction by the slow addition of water, followed by a dilute solution of hydrochloric acid to neutralize the mixture.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic this compound.

-

Purify the product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Separation of this compound Enantiomers by Chiral HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

-

Principle: Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral environment, such as a chiral stationary phase, they form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.

-

Instrumentation and Materials:

-

HPLC system with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector (RID) for non-UV absorbing diols).

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

-

HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol).

-

Racemic this compound standard.

-

-

General Protocol for Method Development:

-

Column Selection: Choose a suitable chiral column based on literature precedent for similar diols or through a screening process with a variety of CSPs.

-

Mobile Phase Screening:

-

Start with a typical normal-phase eluent, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Inject a solution of the racemic this compound.

-

If no separation is observed, systematically vary the mobile phase composition by changing the ratio of the polar modifier (isopropanol) or by trying other alcohols (e.g., ethanol).

-

-

Optimization:

-

Once a partial separation is achieved, optimize the mobile phase composition to improve the resolution between the enantiomeric peaks.

-

Adjust the flow rate to find a balance between separation efficiency and analysis time.

-

Control the column temperature, as it can significantly affect the separation.

-

-

Quantification: Once a baseline separation is achieved, the method can be validated for linearity, accuracy, and precision for the quantitative analysis of the enantiomeric excess (e.e.) of a sample.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound isomers.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals for this compound include:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A multiplet for the methylene (B1212753) protons of the ethyl group.

-

A doublet for the methyl protons adjacent to the hydroxyl group at C2.

-

Multiplets for the methine protons at C2 and C4.

-

A multiplet for the methylene protons at C3.

-

Broad signals for the hydroxyl protons, which can be exchanged with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C2 and C4) are particularly informative.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations appear in the 1000-1200 cm⁻¹ region.

While the general spectral features are similar for all stereoisomers, high-resolution NMR spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral agent, can be used to distinguish between the different stereoisomers.

Conclusion

This compound serves as an excellent model for understanding the principles of stereoisomerism. The existence of enantiomeric and meso forms highlights the importance of stereochemistry in determining the properties and potential applications of a molecule. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize the different stereoisomers of this compound, enabling further investigation into their unique chemical and biological activities. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, a thorough understanding of the stereoisomers of molecules like this compound will remain critically important.

References

An In-Depth Technical Guide to the Stereoisomers of 2,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 2,4-hexanediol, a chiral diol with applications as a building block in asymmetric synthesis. The presence of two stereogenic centers at carbons 2 and 4 gives rise to four distinct stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a pair of diastereomers ((2R,4S) and (2S,4R)), which are themselves enantiomeric. This document details the structural relationships between these isomers, summarizes their physicochemical properties, outlines general methodologies for their synthesis and separation, and discusses the potential implications of their stereochemistry on biological activity.

Introduction to the Stereoisomers of this compound

This compound is a six-carbon diol with the molecular formula C₆H₁₄O₂.[1] The presence of two chiral centers at the second and fourth carbon atoms results in the existence of four possible stereoisomers.[2] Understanding the distinct three-dimensional arrangements of these isomers is critical for their application in stereoselective synthesis and for predicting their interactions in chiral environments, such as biological systems.

The four stereoisomers of this compound are:

-

(2R,4R)-2,4-hexanediol

-

(2S,4S)-2,4-hexanediol

-

(2R,4S)-2,4-hexanediol

-

(2S,4R)-2,4-hexanediol

These isomers can be categorized into two pairs of enantiomers and multiple diastereomeric relationships.

Stereochemical Relationships

The relationships between the different stereoisomers of this compound are illustrated in the diagram below. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Physicochemical Properties

The stereochemical differences between the isomers of this compound influence their physical properties. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they rotate plane-polarized light in equal but opposite directions. Diastereomers, however, have distinct physical properties. A summary of available quantitative data is presented in Table 1. It is important to note that experimentally determined values for all individual stereoisomers are not consistently available in the literature; some values are predicted.

| Property | (2R,4R)-2,4-Hexanediol | (2S,4S)-2,4-Hexanediol | (2R,4S)-2,4-Hexanediol | (2S,4R)-2,4-Hexanediol | Racemic this compound |

| CAS Number | 62885-26-1[3] | --- | --- | --- | 19780-90-6[1] |

| Molecular Formula | C₆H₁₄O₂[3] | C₆H₁₄O₂ | C₆H₁₄O₂[4] | C₆H₁₄O₂ | C₆H₁₄O₂[1] |

| Molecular Weight ( g/mol ) | 118.17[3] | 118.17 | 118.17[4] | 118.17 | 118.17[1] |

| Melting Point (°C) | --- | --- | --- | --- | 26.38 (estimate) |

| Boiling Point (°C at 760 mmHg) | ~217[5] | --- | --- | --- | 217 |

| Density (g/cm³) | ~0.958[5] | --- | --- | --- | 0.958 |

| Optical Rotation ([α]D) | --- | --- | --- | --- | 0 (optically inactive) |

Data for (2S,4S), (2R,4S), and (2S,4R) isomers are largely unavailable in the searched literature. As enantiomers, the physical properties of (2S,4S)-2,4-hexanediol are expected to be identical to those of (2R,4R)-2,4-hexanediol, with the exception of the sign of its optical rotation.

Synthesis and Separation of Stereoisomers

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single stereoisomer from an achiral or prochiral starting material. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions.

A general workflow for the asymmetric synthesis of a chiral diol is presented below.

References

- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4S)-hexane-2,4-diol | C6H14O2 | CID 59095052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]

Synthesis of 2,4-Hexanediol: A Technical Guide for Laboratory Applications

Introduction

2,4-Hexanediol is a diol of interest in various chemical research and development applications, including in the synthesis of polymers and as a chiral building block. For laboratory-scale preparation, the most direct and common synthetic route is the reduction of the corresponding diketone, 2,4-hexanedione (B1211359). This technical guide provides an in-depth overview of the primary methods for this transformation, including detailed experimental protocols, quantitative data, and reaction mechanisms.

Synthetic Pathways

The synthesis of this compound from 2,4-hexanedione can be effectively achieved through several reduction methods. The choice of method often depends on the desired stereoselectivity, available laboratory equipment, and safety considerations. The primary routes include:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the ketone functionalities. It is an efficient method, particularly for larger-scale preparations.

-

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents commonly used for the reduction of ketones to alcohols in a laboratory setting.[1][2] NaBH₄ is a milder and more selective reagent, while LiAlH₄ is more reactive and less selective.[1][2]

-

Biocatalytic Reduction: An emerging and environmentally friendly approach involves the use of microorganisms or isolated enzymes to stereoselectively reduce the diketone.

This guide will focus on the widely accessible metal hydride reduction methods.

Experimental Protocols

Method 1: Reduction of 2,4-Hexanedione using Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for the reduction of ketones using sodium borohydride.[3][4][5]

Reaction Scheme:

Materials:

-

2,4-Hexanedione

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (reagent grade)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-hexanedione (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 2,4-Hexanedione |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Reaction Time | 2 hours |

| Yield | >90% (typical for ketone reductions) |

Method 2: Reduction of 2,4-Hexanedione using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for LiAlH₄ reductions and should be performed by personnel experienced with this highly reactive reagent.[2][6]

Reaction Scheme:

Materials:

-

2,4-Hexanedione

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Under an inert atmosphere, add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-hexanedione (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process that evolves hydrogen gas.

-

Alternatively, quench by the slow addition of ethyl acetate followed by 1 M HCl.

-

Filter the resulting solid and wash it thoroughly with THF.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 2,4-Hexanedione |

| Reducing Agent | Lithium Aluminum Hydride |

| Solvent | Anhydrous Tetrahydrofuran |

| Reaction Time | 1 hour |

| Yield | >95% (typical for LiAlH₄ ketone reductions) |

Characterization Data

The following table summarizes the expected physical and spectroscopic data for this compound.[7][8][9][10]

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [9] |

| Appearance | Colorless liquid |

| Boiling Point | 217 °C at 760 mmHg[8] |

| Density | 0.958 g/cm³[8] |

| Spectroscopic Data | |

| ¹H NMR (Predicted) | |

| δ (ppm) | Protons |

| ~1.0 | 3H, t |

| ~1.2 | 3H, d |

| ~1.5 | 2H, m |

| ~1.6 | 2H, m |

| ~3.8 | 1H, m |

| ~4.0 | 1H, m |

| ¹³C NMR (Predicted) | |

| δ (ppm) | Carbon |

| ~10 | CH₃ |

| ~24 | CH₃ |

| ~30 | CH₂ |

| ~45 | CH₂ |

| ~65 | CH-OH |

| ~68 | CH-OH |

| IR (Characteristic Peaks) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (hydroxyl) |

| ~2960, 2930, 2870 | C-H stretch (alkane) |

| ~1120 | C-O stretch (secondary alcohol) |

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Ketone Reduction by Hydride

Caption: General mechanism of ketone reduction by a hydride reagent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rushim.ru [rushim.ru]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

The Discovery and Early History of 2,4-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,4-Hexanediol, a simple aliphatic diol. While not as extensively studied as some of its isomers, its unique structure has led to its use as a specialty solvent and a building block in chemical synthesis. This document details the initial synthesis as reported in 1906, explores the evolution of its preparation, and summarizes its known applications and physicochemical properties. A notable gap in the current scientific literature is the absence of detailed studies on its specific biological activities and metabolic pathways, which are discussed herein.

Introduction

This compound (CAS: 19780-90-6), a six-carbon diol with hydroxyl groups at the second and fourth positions, represents one of the many structural isomers of hexanediol (B3050542). Its chemical structure, featuring two secondary alcohol groups, imparts specific solubility characteristics and reactivity, making it a subject of interest in various chemical contexts. This guide delves into the historical origins of this compound, tracing its journey from its first documented synthesis to its modern, albeit niche, applications.

The Initial Discovery and Synthesis (1906)

The first documented synthesis of this compound was reported in 1906 by A. Franke and R. Kohn from the Second Chemical Laboratory of the University of Vienna. Their work, published in Monatshefte für Chemie, described the synthesis of several derivatives of methyl ethyl acetaldehyde (B116499), including the then-novel this compound.

Historical Context

The early 20th century was a period of immense growth in organic synthesis. The development of the Grignard reaction by Victor Grignard in 1900 provided a powerful new tool for forming carbon-carbon bonds, revolutionizing the synthesis of alcohols and other organic compounds. It is within this context of burgeoning synthetic capabilities that Franke and Kohn undertook their investigation into the derivatives of various aldehydes.

The First Synthesis: A Grignard Reaction

The original synthesis of this compound by Franke and Kohn utilized a Grignard reaction. The experimental protocol, as described in their 1906 publication, involved the reaction of ethylmagnesium bromide with butyraldehyde (B50154) (also known as butanal).

Experimental Protocol: Synthesis of this compound (Franke and Kohn, 1906)

Materials:

-

Ethyl bromide

-

Magnesium turnings

-

Butyraldehyde

-

Anhydrous diethyl ether

-

Dilute acid (for workup)

Procedure:

-

Preparation of the Grignard Reagent: Ethylmagnesium bromide was prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether. The reaction was initiated in a flask equipped with a reflux condenser, and the mixture was likely warmed to facilitate the reaction.

-

Reaction with Butyraldehyde: The freshly prepared Grignard reagent was then reacted with butyraldehyde, which was added dropwise to the ethereal solution of the Grignard reagent, likely with cooling to control the exothermic reaction.

-

Hydrolysis: The resulting magnesium alkoxide complex was hydrolyzed by the addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid) to yield the crude this compound.

-

Purification: The diol was then isolated and purified from the reaction mixture, likely through a combination of extraction and distillation.

The authors reported the resulting this compound as a colorless, viscous liquid.

Physicochemical Properties

The initial characterization by Franke and Kohn has been supplemented over the decades with more precise measurements. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.176 g/mol | [1] |

| CAS Number | 19780-90-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 217 °C at 760 mmHg | [2] |

| Melting Point | 26.38 °C (estimate) | [2] |

| Flash Point | 109.2 °C | [2] |

| Density | 0.958 g/cm³ | [2] |

| Refractive Index | 1.445 | [2] |

| Vapor Pressure | 0.0292 mmHg at 25 °C | [2] |

Evolution of Synthesis and Applications

Following its initial discovery, the synthesis of this compound and other 1,3-diols has been refined. While the Grignard reaction remains a viable laboratory-scale method, other approaches have been developed, including:

-

Aldol (B89426) Condensation and Reduction: The aldol condensation of acetaldehyde and butyraldehyde, followed by reduction of the resulting β-hydroxy aldehyde, can yield this compound.

-

Reduction of β-Diketones: The reduction of 2,4-hexanedione (B1211359) provides a direct route to this compound.

Historically, the applications of this compound have been more limited compared to its isomers like 1,6-hexanediol, which is a widely used monomer in the production of polyesters and polyurethanes. However, this compound has found utility in specific areas:

-

Specialty Solvent: Its diol structure and moderate chain length give it good solvency for a range of organic compounds.

-

Chemical Intermediate: It can be used as a precursor in the synthesis of other specialty chemicals, including certain esters and heterocycles.

-

Fragrance and Flavor Industry: While not a primary fragrance component itself, it has been explored as a solvent or a precursor in the synthesis of fragrance molecules.

Biological Activity and Metabolism: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of specific information regarding the biological activity and metabolic fate of this compound. While studies exist on the toxicology and metabolism of other hexanediol isomers, such as the neurotoxicity of 2,5-hexanediol, this information cannot be directly extrapolated to the 2,4-isomer due to differences in structure and metabolic pathways.

It is generally understood that short-chain aliphatic diols can be metabolized in mammals, often through oxidation of the hydroxyl groups. A hypothetical metabolic pathway for this compound would likely involve oxidation to the corresponding hydroxy ketones and then further to diones, which could then potentially enter central metabolic pathways. However, without specific experimental data, this remains speculative.

The lack of data on the interaction of this compound with specific cellular signaling pathways is a critical knowledge gap, particularly for drug development professionals who need to understand the potential off-target effects of any new chemical entity.

Conclusion

The discovery of this compound in 1906 by Franke and Kohn was a direct result of the expansion of synthetic organic chemistry in the early 20th century, enabled by powerful new reactions like the Grignard synthesis. While it has not achieved the widespread industrial importance of some of its isomers, it remains a compound of interest as a specialty solvent and chemical intermediate. The most significant finding of this technical review is the notable absence of detailed research into its biological activity and metabolic pathways. For researchers and professionals in drug development, this represents both a challenge, due to the lack of safety and efficacy data, and an opportunity for new avenues of investigation into the biological effects of simple aliphatic diols. Further research is warranted to elucidate the metabolic fate and potential cellular interactions of this compound.

References

A Technical Guide to the Safety Data of 2,4-Hexanediol for Research Professionals

This document provides a comprehensive overview of the safety and handling information for 2,4-Hexanediol (CAS No: 19780-90-6), compiled from publicly available Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This guide consolidates key quantitative data, outlines general experimental safety protocols, and visualizes critical safety workflows.

Core Substance Identification

| Identifier | Value |

| Chemical Name | This compound[1][2][3] |

| Synonyms | hexane-2,4-diol, 2,4-Pentanediol, methyl-[1][2][4] |

| CAS Number | 19780-90-6[1][2][3] |

| Molecular Formula | C6H14O2[1][2][3] |

| Molecular Weight | 118.17 g/mol [1][2][5] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for safe storage, handling, and use in experimental setups.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Melting Point | 26.38°C (estimate) | [2][3][6] |

| Boiling Point | 217°C at 760 mmHg | [2] |

| 221.7°C (rough estimate) | [3][6] | |

| Flash Point | 109.2°C | [2][3] |

| Density | 0.958 g/cm³ | [2] |

| 0.9516 g/cm³ | [3][6] | |

| Vapor Pressure | 0.0292 mmHg at 25°C | [2][3] |

| Refractive Index | 1.445 | [2] |

| 1.4418 | [3][6] | |

| pKa | 15.01 ± 0.20 (Predicted) | [3][4][6] |

| LogP (Octanol/Water Partition Coeff.) | 0.6 | [1][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be aware of its potential hazards before handling.

| GHS Element | Classification |

| Pictogram | Irritant[1] |

| Signal Word | Warning [1][7] |

| Hazard Statement | H319: Causes serious eye irritation [1][7] |

| Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[1][7] |

| P280: Wear eye protection/face protection.[1][7] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] | |

| P337+P317: If eye irritation persists: Get medical advice/attention.[1] |

Logical Flow of Safety Data Sheet Information

The following diagram illustrates the logical relationship between key sections of a standard Safety Data Sheet, from identification to disposal.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in public SDS sources. The primary known health effect is serious eye irritation.[1] Further data, such as acute toxicity (LD50/LC50), skin sensitization, or carcinogenicity, is not specified. Researchers should handle this substance as potentially harmful and minimize exposure until more comprehensive data is available.

Experimental Protocols

Detailed experimental protocols for determining the specific safety parameters of this compound are not provided in the reviewed SDS documents. However, standardized methods, such as those from the OECD, are typically employed. Below is a generalized protocol for a key safety experiment as an illustrative example.

Generalized Protocol: Flash Point Determination (Pensky-Martens Closed-Cup Method)

This method is a standard procedure for determining the flash point of combustible liquids.

-

Apparatus Setup:

-

A Pensky-Martens closed-cup tester is assembled according to the manufacturer's instructions.

-

The apparatus includes a test cup, a lid with a shutter mechanism, a stirrer, an ignition source (gas flame or electric igniter), and a temperature probe.

-

-

Sample Preparation:

-

The this compound sample is cooled to at least 17°C below the expected flash point.

-

The test cup is filled with the sample to the marked level. The lid is securely placed on the cup.

-

-

Heating and Testing:

-

The sample is heated at a slow, constant rate (5°C to 6°C per minute).

-

The sample is stirred continuously at a specified RPM to ensure uniform temperature.

-

At prescribed temperature intervals, stirring is paused, and the ignition source is applied by opening the shutter.

-

The test operator observes for a flash inside the cup.

-

-

Endpoint Determination:

-

The flash point is the lowest temperature, corrected for atmospheric pressure, at which the application of the ignition source causes the vapor above the sample to ignite.

-

-

Data Recording:

-

The observed flash point temperature and the ambient barometric pressure are recorded.

-

Workflow for Flash Point Determination

Caption: Generalized workflow for a closed-cup flash point experiment.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[7][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms occur, get medical attention.[7][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[7][8][9] |

Spill Response Protocol

In the event of a spill, the following workflow should be initiated immediately.

Caption: Emergency workflow for a this compound laboratory spill.

References

- 1. This compound | C6H14O2 | CID 140595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cas 19780-90-6,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19780-90-6 [amp.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. happycall.biz [happycall.biz]

An In-depth Technical Guide to the Fundamental Reactions of 2,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexanediol is a dihydric alcohol that presents a versatile platform for a variety of chemical transformations. Its structure, featuring two secondary hydroxyl groups at positions 2 and 4, allows for a range of reactions including oxidation, dehydration, and esterification. These fundamental reactions open avenues for the synthesis of a diverse array of compounds, including diketones, dienes, and esters, which can serve as valuable intermediates in organic synthesis and drug development. This technical guide provides a detailed overview of these core reactions, including experimental protocols and quantitative data where available, to serve as a comprehensive resource for laboratory professionals.

Core Reactions of this compound

The reactivity of this compound is primarily dictated by its two hydroxyl groups. The principal reactions it undergoes are:

-

Oxidation: Conversion of the secondary alcohol groups to ketone functionalities.

-

Dehydration: Elimination of water to form unsaturated compounds, such as dienes.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation of this compound to 2,4-Hexanedione (B1211359)

The oxidation of this compound to 2,4-hexanedione is a key transformation, converting the diol into a diketone. This reaction is fundamental in the synthesis of various heterocyclic compounds and other valuable chemical intermediates. While specific quantitative data for the oxidation of this compound is not extensively detailed in readily available literature, protocols for similar secondary diols provide a strong basis for experimentation.

Reaction Pathway: Oxidation

The Solubility Profile of 2,4-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexanediol is a diol of significant interest in various chemical and pharmaceutical applications, valued for its properties as a solvent, humectant, and chemical intermediate. A thorough understanding of its solubility in different solvents is crucial for its effective utilization in formulation development, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Due to a notable absence of publicly available quantitative solubility data for this compound, this guide presents an estimated solubility profile based on the known physicochemical properties of this compound and solubility data for structurally similar diols, such as 1,6-Hexanediol and 2,5-Hexanediol. It is important to note that while these estimations provide a valuable starting point, experimental verification is essential for any critical application.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1] |

| Molecular Weight | 118.176 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Melting Point | 26.38 °C (estimate) | [1] |

| Density | 0.958 g/cm³ | [1] |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common solvents at ambient temperature (approximately 25 °C). These estimations are derived from the principle of "like dissolves like," considering the polarity of the solvents and the diol, and by analogy with related hexanediols. General solubility descriptions from various sources indicate good solubility in water and organic solvents.[1] For comparison, 2,5-Hexanediol is described as water-soluble, and 1,6-Hexanediol is highly soluble in water and many polar organic solvents, with limited solubility in nonpolar solvents.

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Water | Polar Protic | Miscible | The two hydroxyl groups can readily form hydrogen bonds with water molecules. |

| Methanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capability. |

| Ethanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capability. |

| Isopropanol | Polar Protic | Miscible | Expected to be a good solvent due to its polar nature. |

| Acetone | Polar Aprotic | Miscible | A polar aprotic solvent capable of dissolving diols. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | A highly polar aprotic solvent known for its broad solvency. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A highly polar aprotic solvent with strong dissolving power. |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a reasonably good solvent. |

| Diethyl Ether | Weakly Polar | Sparingly Soluble | Lower polarity reduces its ability to solvate the polar diol. |

| Toluene (B28343) | Non-polar | Sparingly Soluble | The non-polar nature of toluene is not ideal for solvating a diol. |

| Hexane | Non-polar | Insoluble | The significant difference in polarity leads to poor solubility. |

Experimental Protocols for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal saturation method is a widely accepted technique for this purpose.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated refractometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid ensures that equilibrium with the dissolved state is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately weigh the filtered aliquot.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a refractive index detector or GC with a flame ionization detector) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent using the concentration determined from the analytical measurement and the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of a diol like this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its solubility.

Caption: Key molecular factors that determine the solubility of this compound in different solvents.

Conclusion

References

Spectroscopic Data of 2,4-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-hexanediol. Due to the limited availability of experimentally derived spectra in publicly accessible databases and literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopic information based on the compound's structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid in the analytical characterization of this compound.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, along with the characteristic infrared absorption frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 (CH₃) | 0.92 | Triplet | 3H | 7.4 |

| H6 (CH₃) | 1.18 | Doublet | 3H | 6.3 |

| H5 (CH₂) | 1.45 - 1.55 | Multiplet | 2H | - |

| H3 (CH₂) | 1.60 - 1.70 | Multiplet | 2H | - |

| H2 (CH) | 3.80 - 3.90 | Multiplet | 1H | - |

| H4 (CH) | 4.00 - 4.10 | Multiplet | 1H | - |

| OH | Variable | Broad Singlet | 2H | - |

Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃) | 10.1 |

| C6 (CH₃) | 23.5 |

| C5 (CH₂) | 30.0 |

| C3 (CH₂) | 45.0 |

| C2 (CH) | 65.0 |

| C4 (CH) | 70.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

Table 3: Characteristic Infrared (IR) Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching |

| C-H (Alkane) | 3000 - 2850 | Strong | Stretching |

| C-O (Alcohol) | 1260 - 1000 | Strong | Stretching |

| C-H (Alkane) | 1470 - 1350 | Medium | Bending |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the protons.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid IR cell.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mandatory Visualization

The following diagrams illustrate the key structural features of this compound and their expected correlation with spectroscopic signals.

Commercial Availability and Technical Guide to 2,4-Hexanediol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical methodologies for the stereoisomers of 2,4-Hexanediol. This information is critical for researchers in asymmetric synthesis, drug design, and materials science where stereochemistry plays a pivotal role in molecular function and biological activity.

Introduction to this compound and its Stereoisomers

This compound is a chiral aliphatic diol with two stereocenters at positions 2 and 4. This gives rise to four stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-Hexanediol, and a meso compound, (2R,4S)-2,4-Hexanediol, which is achiral due to an internal plane of symmetry and is superimposable on its mirror image, (2S,4R)-2,4-Hexanediol.

The specific three-dimensional arrangement of the hydroxyl groups in each stereoisomer dictates its chemical reactivity and biological interactions. In drug development, for instance, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, access to stereochemically pure isomers of this compound is crucial for the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs) and other complex molecular architectures.

Below is a diagram illustrating the stereochemical relationships between the isomers of this compound.

Commercial Availability and Physicochemical Properties

The commercial availability of this compound stereoisomers varies. The racemic mixture and the (2R,4R)-enantiomer are the most readily available. The (2S,4S)-enantiomer is listed in several chemical databases, suggesting its availability for research purposes, though it may be less common. The meso form, (2R,4S)-2,4-Hexanediol, appears to be the most difficult to source commercially as a pure compound and may require custom synthesis.

The following tables summarize the available quantitative data for the different forms of this compound.

Table 1: Supplier Information for this compound Stereoisomers

| Compound Name | CAS Number | Representative Suppliers |

| (2R,4R)-2,4-Hexanediol | 62885-26-1 | Benchchem, BLDpharm |

| (2S,4S)-2,4-Hexanediol | 129025-60-1 | Available in research chemical databases (e.g., PubChem) |

| meso-2,4-Hexanediol | N/A | Not found as a commercially available pure compound |

| This compound (mixture) | 19780-90-6 | LookChem, Sigma-Aldrich |

Table 2: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,4R)-2,4-Hexanediol | (2S,4S)-2,4-Hexanediol | This compound (mixture) |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [3] | 118.17 g/mol [4] |

| Boiling Point | ~217 °C at 760 mmHg[2] | Data not available | 217 °C at 760 mmHg[4] |

| Density | ~0.958 g/cm³[2] | Data not available | 0.958 g/cm³[4] |

| Refractive Index | Data not available | Data not available | 1.4418[4] |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° (racemic) |

| Flash Point | Data not available | Data not available | 109.2 °C[4] |

Note: Some of the data, particularly for the pure (2S,4S)-isomer, are computed or estimated and should be confirmed with experimental data from the supplier if available.

Experimental Protocols

Access to stereochemically pure this compound often requires either stereoselective synthesis or separation of a racemic or diastereomeric mixture. Below are representative protocols for synthesis, separation, and analysis.

Stereoselective Synthesis: Enzymatic Reduction of a Diketone (Illustrative Protocol)

This protocol is an example of how a specific stereoisomer can be synthesized with high enantiomeric excess using a biocatalytic approach. This method is adapted from general procedures for the enzymatic synthesis of chiral diols.

Objective: To synthesize (2R,4R)-2,4-Hexanediol from 2,4-Hexanedione.

Materials:

-

2,4-Hexanedione

-

Engineered Ketoreductase (KRED) selective for the (R,R)-diol

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or a suitable recycling system (e.g., isopropanol (B130326) and a corresponding dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2,4-Hexanedione in the phosphate buffer.

-

Cofactor and Enzyme Addition: Add the NADPH cofactor (or the recycling system components) to the solution. Initiate the reaction by adding the engineered ketoreductase.

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (2R,4R)-2,4-Hexanediol.

-

Characterization: Confirm the structure and stereochemical purity of the product using NMR spectroscopy and chiral HPLC analysis.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.

Objective: To separate the stereoisomers of a this compound mixture.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile phase: A mixture of n-hexane and isopropanol (or another suitable alcohol).

-